Cas no 2228721-97-7 (5-(but-3-yn-1-yl)-1-benzofuran)

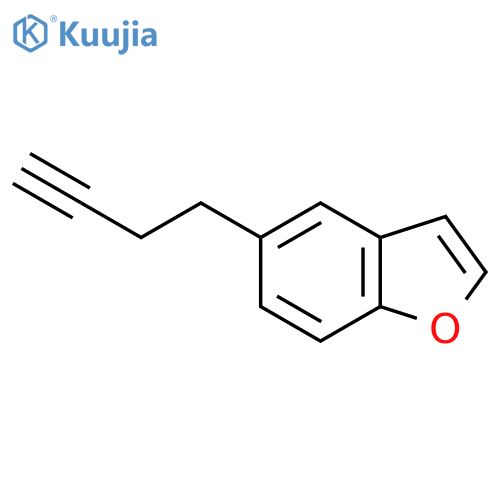

2228721-97-7 structure

商品名:5-(but-3-yn-1-yl)-1-benzofuran

5-(but-3-yn-1-yl)-1-benzofuran 化学的及び物理的性質

名前と識別子

-

- 5-(but-3-yn-1-yl)-1-benzofuran

- EN300-1739508

- 2228721-97-7

-

- インチ: 1S/C12H10O/c1-2-3-4-10-5-6-12-11(9-10)7-8-13-12/h1,5-9H,3-4H2

- InChIKey: AWJVNGGKWLRYHM-UHFFFAOYSA-N

- ほほえんだ: O1C=CC2=C1C=CC(=C2)CCC#C

計算された属性

- せいみつぶんしりょう: 170.073164938g/mol

- どういたいしつりょう: 170.073164938g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 13.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

5-(but-3-yn-1-yl)-1-benzofuran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1739508-0.25g |

5-(but-3-yn-1-yl)-1-benzofuran |

2228721-97-7 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1739508-10g |

5-(but-3-yn-1-yl)-1-benzofuran |

2228721-97-7 | 10g |

$5037.0 | 2023-09-20 | ||

| Enamine | EN300-1739508-10.0g |

5-(but-3-yn-1-yl)-1-benzofuran |

2228721-97-7 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1739508-5.0g |

5-(but-3-yn-1-yl)-1-benzofuran |

2228721-97-7 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1739508-5g |

5-(but-3-yn-1-yl)-1-benzofuran |

2228721-97-7 | 5g |

$3396.0 | 2023-09-20 | ||

| Enamine | EN300-1739508-1g |

5-(but-3-yn-1-yl)-1-benzofuran |

2228721-97-7 | 1g |

$1172.0 | 2023-09-20 | ||

| Enamine | EN300-1739508-0.05g |

5-(but-3-yn-1-yl)-1-benzofuran |

2228721-97-7 | 0.05g |

$983.0 | 2023-09-20 | ||

| Enamine | EN300-1739508-0.5g |

5-(but-3-yn-1-yl)-1-benzofuran |

2228721-97-7 | 0.5g |

$1124.0 | 2023-09-20 | ||

| Enamine | EN300-1739508-1.0g |

5-(but-3-yn-1-yl)-1-benzofuran |

2228721-97-7 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1739508-0.1g |

5-(but-3-yn-1-yl)-1-benzofuran |

2228721-97-7 | 0.1g |

$1031.0 | 2023-09-20 |

5-(but-3-yn-1-yl)-1-benzofuran 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

2228721-97-7 (5-(but-3-yn-1-yl)-1-benzofuran) 関連製品

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量